3-(benzylamino)quinoxalin-2(1H)-one
Overview
Description
3-(Benzylamino)quinoxalin-2(1H)-one is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Mechanism of Action
Target of Action
Quinoxalin-2(1h)-ones have been noted for their diverse biological activities and chemical properties , suggesting that they may interact with multiple targets.
Mode of Action
The mode of action of 3-(benzylamino)quinoxalin-2(1H)-one involves the C-3 functionalization of quinoxalin-2(1H)-ones . This process has recently emerged as a modern sustainable protocol, with various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones being developed .
Biochemical Pathways
The c-3 functionalization of quinoxalin-2(1h)-ones is known to offer robust applications in the medicinal, pharmaceutical, and agriculture industry , suggesting that it may influence a variety of biochemical pathways.
Result of Action
The c-3 functionalization of quinoxalin-2(1h)-ones is known to result in structurally diverse 3-benzylquinoxalin-2(1h)-ones .
Action Environment
The shift from metal-catalyzed to metal-free methodologies in the c-3 functionalization of quinoxalin-2(1h)-ones suggests that environmental considerations are being taken into account .
Biochemical Analysis
Biochemical Properties
The compound 3-(Benzylamino)quinoxalin-2(1H)-one plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The compound this compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. One common method is the copper-catalyzed C-3 benzylation using benzylsulfonyl hydrazides as benzylating agents. This reaction is carried out with CuCN as the catalyst and DTBP as the oxidant, delivering the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the transition from laboratory-scale synthesis to industrial production would likely involve optimizing reaction conditions, scaling up the process, and ensuring the availability of reagents and catalysts in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring or the benzylamino group.
Substitution: The compound can undergo substitution reactions at the C-3 position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated reagents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can exhibit diverse biological activities and chemical properties.
Scientific Research Applications
3-(Benzylamino)quinoxalin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It finds applications in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, which lacks the benzylamino group.
3-(Amino)quinoxalin-2(1H)-one: Similar structure but with an amino group instead of a benzylamino group.
3-(Phenylamino)quinoxalin-2(1H)-one: Similar structure but with a phenylamino group.
Uniqueness
3-(Benzylamino)quinoxalin-2(1H)-one is unique due to the presence of the benzylamino group, which can enhance its biological activity and chemical reactivity. This modification can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
IUPAC Name |
3-(benzylamino)-1H-quinoxalin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-15-14(16-10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10H2,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUYTAACPJYAHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332153 | |
Record name | 3-(benzylamino)-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
728026-83-3 | |
Record name | 3-(benzylamino)-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001332153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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